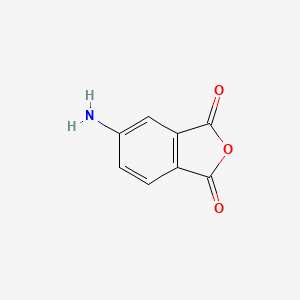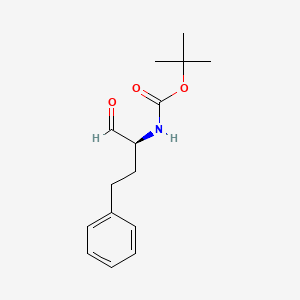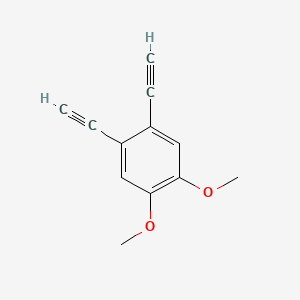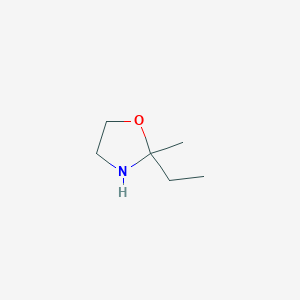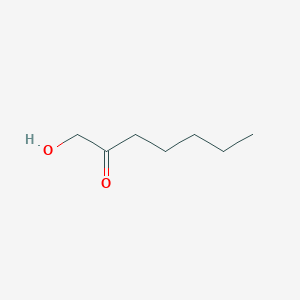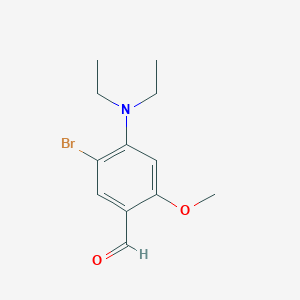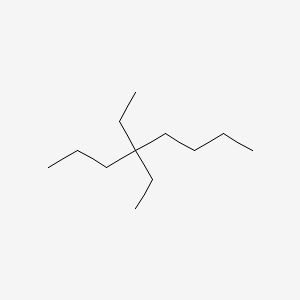
4,4-Diethyloctane
Übersicht
Beschreibung
4,4-Diethyloctane is an organic compound with the chemical formula C12H26 . It belongs to the class of alkanes (saturated hydrocarbons) and is characterized by its linear structure. The compound consists of two ethyl (ethyl group = -CH2-CH3) substituents attached to the octane backbone. These substituents are positioned symmetrically at the 4th carbon atom, resulting in the name “4,4-diethyloctane” .
Synthesis Analysis
The synthesis of 4,4-diethyloctane typically involves the alkylation of octane (n-octane) using ethyl halides (such as ethyl bromide or ethyl chloride) in the presence of a strong base (e.g., sodium or potassium hydroxide). The reaction proceeds via an SN2 mechanism, where the ethyl group replaces a hydrogen atom on the octane backbone. Purification methods, such as fractional distillation, are employed to obtain the desired product .
Molecular Structure Analysis
The molecular structure of 4,4-diethyloctane consists of a linear carbon chain with two ethyl groups attached to the 4th carbon atom. The compound is nonpolar due to the absence of functional groups that introduce polarity. The bond angles around the carbon atoms are approximately 109.5°, consistent with tetrahedral geometry . Below is a 3D representation of the molecule:
Wissenschaftliche Forschungsanwendungen
1. Adduct Formation and Crystal Structure Analysis
4,4-Diethyloctane is involved in the formation of adducts, which are compounds resulting from the addition of two or more different molecules. For example, a study conducted by Emsley et al. (1986) explored the interaction between pentane-2,4-dione (PD) and diethylamine (DEA), leading to the formation of an adduct. This adduct further condenses to form 4-diethylaminopent-3-en-2-one. The study utilized X-ray crystal structure analysis to reveal the dimeric nature of this adduct, showcasing the importance of 4,4-Diethyloctane derivatives in crystallography and molecular structure analysis (Emsley, Freeman, Parker, Dawes, & Hursthouse, 1986).
2. Synthesis of Flavor Compounds
The compound plays a significant role in the synthesis of flavoring agents, particularly in the food industry. Liu, Yin, Chen, and Sun (2010) described the rapid synthesis of 4-ethyloctanoic acid, a flavor compound, using microwave irradiation and starting from diethyl malonate. This process highlights the utility of 4,4-Diethyloctane derivatives in creating flavor compounds through efficient synthetic routes (Liu, Yin, Chen, & Sun, 2010).
3. Photopolymerization in 3D Printing
4,4-Diethyloctane derivatives are also crucial in the field of 3D printing and polymer science. Chen et al. (2021) utilized dyes based on 2,5-diethylene-cyclopentane-1-one in photoinitiating systems to induce free radical and cationic photopolymerization. This research underscores the application of 4,4-Diethyloctane derivatives in developing new technologies for 3D printing and polymerization (Chen, Noirbent, Liu, Zhang, Sun, Morlet‐Savary, Gigmes, Xiao, Dumur, & Lalevée, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4-diethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-9-11-12(7-3,8-4)10-6-2/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQKVNFZNDQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607109 | |
| Record name | 4,4-Diethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethyloctane | |
CAS RN |
17312-42-4 | |
| Record name | 4,4-Diethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)



